N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide
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Description
“N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide” is a derivative of the imidazo[2,1-b][1,3]thiazole ring system . These derivatives are known for their broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory, and tuberculostatic agents .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole derivatives is typically based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The imidazo[2,1-b][1,3]thiazole fragment is almost planar . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Mechanism of Action
- However, we can explore related compounds within the imidazo[2,1-b][1,3]thiazole class. These compounds have been associated with various biological activities, including inhibition of enzymes, receptor modulation, and antitumor effects .
- For instance, related imidazo[2,1-b][1,3]thiazole derivatives have shown anticancer effects by interfering with cell cycle regulation and apoptosis pathways .
Target of Action
Biochemical Pathways
Result of Action
Future Directions
The imidazo[2,1-b][1,3]thiazole derivatives, including “N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide”, have a broad range of pharmaceutical applications . Future research could focus on exploring more potential applications of these compounds, improving their synthesis methods, and further investigating their mechanisms of action.
properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-10-3-2-4-12(7-10)20(17,18)14-8-11-9-16-5-6-19-13(16)15-11/h2-7,9,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWJIFTUPUUHTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-3-methylbenzene-1-sulfonamide |
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